2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide 2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 667912-59-6
VCID: VC21493578
InChI: InChI=1S/C20H25Cl2NO2S/c1-19(2,3)13-10-14(20(4,5)6)12-15(11-13)23-26(24,25)18-16(21)8-7-9-17(18)22/h7-12,23H,1-6H3
SMILES: CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(C)(C)C
Molecular Formula: C20H25Cl2NO2S
Molecular Weight: 414.4g/mol

2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide

CAS No.: 667912-59-6

Cat. No.: VC21493578

Molecular Formula: C20H25Cl2NO2S

Molecular Weight: 414.4g/mol

* For research use only. Not for human or veterinary use.

2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide - 667912-59-6

Specification

CAS No. 667912-59-6
Molecular Formula C20H25Cl2NO2S
Molecular Weight 414.4g/mol
IUPAC Name 2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide
Standard InChI InChI=1S/C20H25Cl2NO2S/c1-19(2,3)13-10-14(20(4,5)6)12-15(11-13)23-26(24,25)18-16(21)8-7-9-17(18)22/h7-12,23H,1-6H3
Standard InChI Key LWIQALLGKPGYHM-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(C)(C)C

Introduction

Chemical Structure and Identification

Molecular Composition and Identifiers

2,6-Dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide is characterized by the molecular formula C₂₀H₂₅Cl₂NO₂S, which includes two chlorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom within its structure . The compound features a sulfonamide linkage between a 2,6-dichlorophenyl ring and a 3,5-di-tert-butylphenyl moiety.

Table 1: Chemical Identifiers of 2,6-Dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide

Identifier TypeValue
Canonical SMILESCC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(C)(C)C
Isomeric SMILESCC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(C)(C)C
InChIInChI=1S/C20H25Cl2NO2S/c1-19(2,3)13-10-14(20(4,5)6)12-15(11-13)23-26(24,25)18-16(21)8-7-9-17(18)22/h7-12,23H,1-6H3

Structural Features

The compound consists of two key structural components:

  • A benzenesulfonamide group with chlorine substituents at positions 2 and 6, which creates a sterically hindered and electronically distinctive sulfonyl moiety.

  • A phenyl ring containing two tert-butyl groups at positions 3 and 5, providing significant lipophilicity and steric bulk to the molecule.

These structural elements create a molecule with unique spatial arrangements that may influence its binding properties with potential biological targets.

Physical and Chemical Properties

Predicted Physical Properties

While specific experimental data for 2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide is limited in the available literature, certain properties can be predicted based on its structure and comparison with similar compounds.

Table 2: Predicted Physical Properties

PropertyPredicted ValueBasis
Molecular WeightApproximately 430 g/molCalculated from molecular formula C₂₀H₂₅Cl₂NO₂S
AppearanceLikely a crystalline solidBased on similar sulfonamide structures
SolubilityPoor water solubility; higher solubility in organic solventsBased on lipophilic nature of tert-butyl groups and aromatic rings
Melting PointLikely between 180-220°CComparison with similar sulfonamides

Chemical Reactivity

The sulfonamide linkage (S-N) in this compound represents a key reactive site, particularly for potential hydrolysis under strongly acidic or basic conditions. The presence of chlorine atoms at the 2,6-positions of the benzenesulfonyl group would influence the electrophilicity of the sulfur atom, potentially affecting the reactivity of the sulfonamide bond.

The phenolic hydroxyl group present in related compounds like 3,5-dichloro-N-(2,5-di-tert-butylphenyl)-2-hydroxybenzenesulfonamide suggests that derivatives of our target compound may exhibit antioxidant properties through hydrogen donation mechanisms .

Structural Relationships and Comparisons

Comparison with Related Sulfonamides

Several structurally related compounds provide insight into the potential properties and applications of 2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide.

Table 3: Structural Comparison with Related Compounds

CompoundStructural DifferencesPotential Impact
N-(2,6-Dichlorophenyl)benzenesulfonamideLacks tert-butyl groups; chloro groups on aniline ring instead of sulfonyl ringDifferent molecular torsion angles and crystal packing
3,5-Dichloro-N-(2,5-di-tert-butylphenyl)-2-hydroxybenzenesulfonamideContains hydroxyl group; different positioning of tert-butyl and chloro groupsPotential for hydrogen bonding; different electronic properties
N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamideContains phenoxy linkage; more chlorine atomsIdentified as dual-target inhibitor of mitochondrial complexes

Conformational Analysis

The torsion angle between aromatic rings in sulfonamides significantly influences their properties and biological activities. For example, N-(2,6-dichlorophenyl)benzenesulfonamide demonstrates a C—SO₂—NH—C torsion angle of 82.5(2)°, with the sulfonyl benzene and aniline benzene rings tilted relative to each other by 43.5(1)° . Given the structural similarities, 2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide likely exhibits comparable conformational properties, though the tert-butyl groups may impose additional constraints.

Synthetic Approaches

Purification Considerations

Purification of the final compound would likely involve recrystallization from an appropriate solvent system, similar to the method described for N-(2,6-dichlorophenyl)benzenesulfonamide, which was recrystallized from dilute ethanol to form prism-like colorless crystals suitable for X-ray diffraction studies .

Spectroscopic Characteristics

Predicted Spectroscopic Features

Based on its structure, 2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide would exhibit characteristic spectroscopic features that could aid in its identification and characterization.

Table 4: Predicted Spectroscopic Features

Spectroscopic TechniqueExpected Observations
IR SpectroscopyStrong S=O stretching bands (approximately 1300-1150 cm⁻¹); N-H stretching band (approximately 3250-3300 cm⁻¹)
¹H NMRSignals for tert-butyl protons (approximately δ 1.2-1.3 ppm); aromatic protons (δ 7.0-8.0 ppm); sulfonamide NH (likely δ 8.0-9.0 ppm)
¹³C NMRSignals for tert-butyl carbon atoms (approximately δ 30-35 ppm); quaternary carbons (δ 35-40 ppm); aromatic carbon signals (δ 120-150 ppm)
Mass SpectrometryMolecular ion peak consistent with C₂₀H₂₅Cl₂NO₂S; characteristic fragmentation patterns including loss of tert-butyl groups

Crystallographic Considerations

Hydrogen Bonding Network

The sulfonamide NH group serves as a hydrogen bond donor, potentially interacting with sulfonyl oxygen atoms of adjacent molecules. This hydrogen bonding network would be a critical determinant of the three-dimensional crystal structure and could influence the compound's physical properties, including solubility and melting point.

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